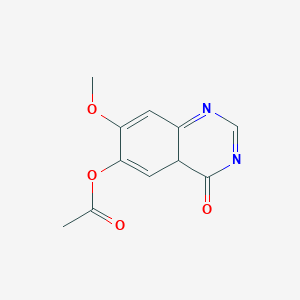
(7-methoxy-4-oxo-4aH-quinazolin-6-yl) acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(7-methoxy-4-oxo-4aH-quinazolin-6-yl) acetate is a chemical compound with the molecular formula C11H10N2O4 It is a derivative of quinazoline, a heterocyclic compound that has been widely studied for its various biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (7-methoxy-4-oxo-4aH-quinazolin-6-yl) acetate typically involves multiple steps. One common method starts with the chlorination of 3,4-dihydro-7-methoxy-4-oxoquinazolin-6-ol using phosphorus oxychloride to form 6-acetoxy-4-chloro-7-methoxyquinazoline. This intermediate is then subjected to nucleophilic substitution reactions with various anilines to produce the desired compound .
Industrial Production Methods
Industrial production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
(7-methoxy-4-oxo-4aH-quinazolin-6-yl) acetate undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can convert the compound into its reduced forms, potentially altering its biological activity.
Substitution: Commonly involves nucleophilic substitution reactions, especially with aniline derivatives.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Aniline derivatives in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with aniline derivatives can yield various substituted quinazoline derivatives .
Scientific Research Applications
(7-methoxy-4-oxo-4aH-quinazolin-6-yl) acetate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including anti-tumor properties.
Medicine: Serves as a key intermediate in the synthesis of anti-tumor agents like Gefitinib and Poziotinib.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of (7-methoxy-4-oxo-4aH-quinazolin-6-yl) acetate involves its interaction with specific molecular targets. It is known to inhibit the activity of certain enzymes, such as epidermal growth factor receptor (EGFR) tyrosine kinase, which plays a crucial role in cell proliferation and survival. By inhibiting this enzyme, the compound can induce apoptosis in cancer cells and inhibit tumor growth .
Comparison with Similar Compounds
Similar Compounds
Gefitinib: An EGFR inhibitor used in the treatment of non-small cell lung cancer.
Poziotinib: A pan-HER inhibitor with potential anti-tumor activity.
Uniqueness
(7-methoxy-4-oxo-4aH-quinazolin-6-yl) acetate is unique due to its specific structural features and its role as an intermediate in the synthesis of various anti-tumor agents. Its ability to undergo multiple types of chemical reactions also makes it a versatile compound in synthetic organic chemistry .
Properties
Molecular Formula |
C11H10N2O4 |
|---|---|
Molecular Weight |
234.21 g/mol |
IUPAC Name |
(7-methoxy-4-oxo-4aH-quinazolin-6-yl) acetate |
InChI |
InChI=1S/C11H10N2O4/c1-6(14)17-10-3-7-8(4-9(10)16-2)12-5-13-11(7)15/h3-5,7H,1-2H3 |
InChI Key |
VNDZFOUCJMDIHY-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OC1=CC2C(=NC=NC2=O)C=C1OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


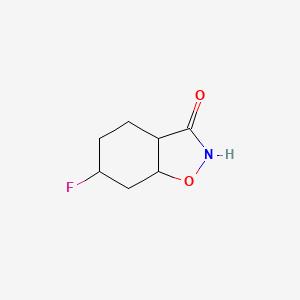
![[[[(2R,3S,4R,5R)-3,4-dihydroxy-5-[(4Z)-2-oxo-4-(3-phenylpropoxyimino)-1,3-diazinan-1-yl]oxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl] phosphate;triethylazanium](/img/structure/B12353647.png)
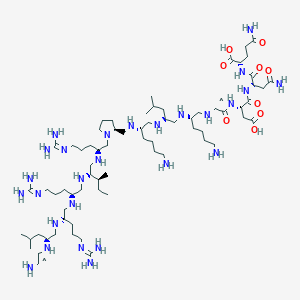

![1-[(2R,3S,4R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-iodo-1,3-diazinane-2,4-dione](/img/structure/B12353671.png)

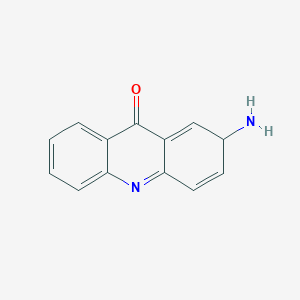
![9-[4-[(2R)-1-(dimethylamino)propan-2-yl]phenyl]-6-methylthieno[2,3-c]quinoline-4,8-dione;hydrochloride](/img/structure/B12353689.png)
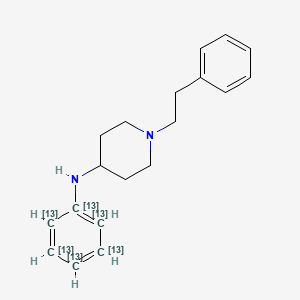
![(Z)-but-2-enedioic acid;5-[(1R)-2-[(5,6-diethyl-2,3-dihydro-1H-inden-2-yl)amino]-1-hydroxyethyl]-8-hydroxy-4aH-quinolin-2-one](/img/structure/B12353702.png)

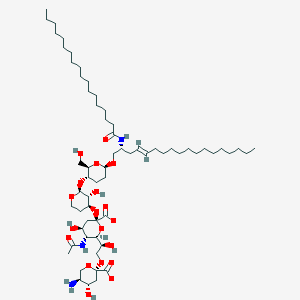
![4-[[(2S)-2-(3-chlorophenyl)-2-hydroxyethyl]amino]-3-(4-methyl-6-morpholin-4-yl-1H-benzimidazol-2-yl)piperidin-2-one](/img/structure/B12353721.png)
![4-[(1,3-Dimethyl-2,6-dioxopurin-3-ium-8-yl)methylamino]benzoic acid](/img/structure/B12353733.png)
